molecular formula C8H19ClN2OS B8629515 Previcur

Previcur

Cat. No. B8629515
M. Wt: 226.77 g/mol
InChI Key: NMFAMPYSJHIYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04108885

Procedure details

14.25 g (0.075 mole) of N-(3-dimethylaminopropyl)-thiocarbamic acid-S-ethyl ester are dissolved in 250 ml of absolute ether. While stirring and cooling, dry HCl gas is introduced. After 1 hour the product is suction-filtered. One obtains 14.1 g (83.4% of the theory) of the Mp. 87°-93° C. After reprecipitation from isopropanol/ether one obtains a product of the Mp. 93°-94° C.
Quantity
14.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4](=[O:12])[NH:5][CH2:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])[CH3:2].[ClH:13]>CCOCC>[Cl-:13].[CH2:1]([S:3][C:4](=[O:12])[NH:5][CH2:6][CH2:7][CH2:8][NH+:9]([CH3:10])[CH3:11])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
14.25 g
Type
reactant
Smiles
C(C)SC(NCCCN(C)C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
After 1 hour the product is suction-filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
One obtains 14.1 g (83.4% of the theory) of the Mp. 87°-93° C
CUSTOM
Type
CUSTOM
Details
After reprecipitation from isopropanol/ether one
CUSTOM
Type
CUSTOM
Details
obtains a product of the Mp. 93°-94° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.